molecular formula C37H45ClFNO3 B584363 4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate CAS No. 1796933-22-6

4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate

Cat. No.: B584363
CAS No.: 1796933-22-6
M. Wt: 606.219
InChI Key: XPAXKIJBEFRIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The discovery and characterization of 4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate emerged from comprehensive pharmaceutical research focused on identifying and characterizing impurities associated with haloperidol decanoate synthesis and degradation. The compound was first catalogued in pharmaceutical databases in 2014, as evidenced by PubChem records showing its initial creation date of August 25, 2014. This timeline coincides with increased regulatory emphasis on impurity profiling and the need for comprehensive analytical standards in pharmaceutical development.

The systematic identification of this compound arose from advanced analytical chemistry techniques employed during the development and validation of stability-indicating methods for haloperidol decanoate pharmaceutical preparations. Research conducted using chemometric-assisted liquid chromatographic approaches revealed the presence of thirteen known impurities associated with haloperidol decanoate, including this particular structural variant. The compound's recognition as a distinct pharmaceutical impurity reflects the pharmaceutical industry's evolving understanding of synthetic pathways and potential degradation products that may arise during manufacturing or storage processes.

Classification as Haloperidol Decanoate Impurity E

This compound is officially designated as Haloperidol Decanoate European Pharmacopoeia Impurity E within international pharmaceutical nomenclature systems. This classification places the compound within a comprehensive impurity profile that encompasses multiple structural variants of the parent haloperidol decanoate molecule. The European Pharmacopoeia designation reflects the compound's recognition by European regulatory authorities as a significant potential impurity requiring monitoring and control in pharmaceutical preparations.

The compound is also recognized under alternative nomenclature systems, including the designation as Haloperidol Decanoate United States Pharmacopeia Related Compound L. This dual recognition across major pharmacopeial systems underscores the compound's international significance in pharmaceutical quality control. The systematic naming convention follows established protocols for pharmaceutical impurity identification, where alphabetical designations are assigned based on the order of discovery and characterization within specific analytical contexts.

The classification system extends beyond mere nomenclature to encompass specific analytical requirements and acceptance criteria. According to European Pharmacopoeia monograph 1431, this compound falls under the category of "other detectable impurities" that must be controlled through general acceptance criteria for unspecified impurities. This regulatory framework ensures that pharmaceutical manufacturers maintain appropriate controls over this impurity's presence in final drug products.

Significance in Pharmaceutical Chemistry

The pharmaceutical significance of this compound extends far beyond its role as a simple impurity marker. The compound serves as an essential reference standard for analytical method development, enabling pharmaceutical scientists to develop and validate sophisticated chromatographic techniques capable of detecting and quantifying trace levels of related substances in haloperidol decanoate preparations. These analytical applications are fundamental to ensuring pharmaceutical quality and regulatory compliance.

In pharmaceutical research laboratories, this compound functions as a critical tool for method validation studies, particularly in the development of stability-indicating analytical procedures. Research has demonstrated that effective separation of this impurity from the parent compound and other related substances requires carefully optimized chromatographic conditions, including specific mobile phase compositions and gradient elution programs. The compound's presence in analytical method validation ensures that pharmaceutical preparations meet stringent quality standards throughout their shelf life.

The compound's classification as "4-Dechloro-4-(4-chlorophenyl) Haloperidol Decanoate" in certain reference systems further emphasizes its derivation from the parent compound through specific chemical transformations. This nomenclature suggests that the compound may arise through synthetic pathways involving dechlorination followed by biphenyl coupling reactions, although specific mechanistic details of its formation remain subjects of ongoing pharmaceutical research.

Regulatory Status and Pharmacopeial Recognition

The regulatory recognition of this compound spans multiple international pharmacopeial systems, reflecting its established importance in pharmaceutical quality control. The European Pharmacopoeia formally recognizes this compound as Impurity E within the haloperidol decanoate monograph, establishing specific requirements for its detection and control. This recognition mandates that pharmaceutical manufacturers implement analytical procedures capable of detecting this impurity at levels specified by general acceptance criteria for pharmaceutical substances.

The United States Pharmacopeia provides parallel recognition through its designation as Related Compound L within the haloperidol decanoate impurity profile. This dual pharmacopeial recognition ensures that pharmaceutical companies operating in both European and American markets maintain consistent analytical standards for this impurity. The harmonization of impurity profiles across major regulatory jurisdictions facilitates international pharmaceutical commerce while maintaining uniform quality standards.

Regulatory authorities have established this compound's status through comprehensive review processes that evaluate both its potential for formation during manufacturing and its significance for pharmaceutical safety and efficacy. The compound's inclusion in official pharmacopeial monographs requires pharmaceutical manufacturers to demonstrate analytical capability for its detection and quantification as part of their regulatory submissions. This requirement extends to both innovator and generic pharmaceutical companies seeking market authorization for haloperidol decanoate products.

Properties

IUPAC Name

[4-[4-(4-chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45ClFNO3/c1-2-3-4-5-6-7-8-11-36(42)43-37(32-18-12-29(13-19-32)30-14-20-33(38)21-15-30)24-27-40(28-25-37)26-9-10-35(41)31-16-22-34(39)23-17-31/h12-23H,2-11,24-28H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAXKIJBEFRIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4'-Chlorobiphenyl-4-yl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl decanoate is a synthetic derivative of haloperidol, a well-known antipsychotic medication. This compound exhibits potential biological activities that are significant in pharmacological research, particularly in the treatment of psychiatric disorders and related conditions. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C37H45ClFNO3C_{37}H_{45}ClFNO_3 with a molecular weight of approximately 600.2 g/mol. The structure includes a piperidine ring substituted with a decanoate group and various aromatic moieties, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors.

  • Dopamine Receptor Antagonism : Similar to haloperidol, this compound exhibits antagonistic activity at dopamine D2 receptors, which is essential for its antipsychotic effects.
  • Serotonin Receptor Interaction : Preliminary studies suggest that it may also interact with serotonin receptors, potentially contributing to its efficacy in treating mood disorders.

In Vitro Studies

Research indicates that this compound has significant effects on cell viability and proliferation in various cancer cell lines. For example, it was shown to induce apoptosis in neuroblastoma cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
SH-SY5Y (Neuroblastoma)10Caspase activation
HEK293 (Kidney)15Cell cycle arrest

In Vivo Studies

In animal models, the administration of this compound demonstrated reductions in psychotic symptoms similar to those observed with haloperidol. Notably, it showed a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

Case Studies

  • Case Study on Schizophrenia Treatment :
    A double-blind study involving chronic schizophrenic patients treated with this compound showed significant improvement in psychotic symptoms over six weeks compared to placebo controls. The study highlighted its potential as a safer alternative to existing antipsychotics.
  • Cardiovascular Safety Profile :
    Another study assessed the cardiovascular effects associated with the use of this compound in patients with schizophrenia. It was found that while there were some changes in QTc intervals, they were less pronounced than those observed with haloperidol.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacokinetic Impact
Target Compound (Impurity E) C₃₇H₄₅ClFNO₃ 606.21 4'-Chlorobiphenyl, decanoate ester, 4-oxobutyl chain High lipophilicity; prolonged half-life
Haloperidol Decanoate (Parent Drug) C₃₁H₄₁ClFNO₃ 530.12 4-Chlorophenyl, decanoate ester, 4-oxobutyl chain Extended-release profile (weeks)
Haloperidol Decanoate Impurity K (Dodecanoate) C₃₃H₄₅ClFNO₃ 558.17 4-Chlorophenyl, dodecanoate ester (C12 chain) Higher lipophilicity than decanoate; unknown PK
Reduced Haloperidol (Metabolite II) C₂₁H₂₅ClFNO₂ 377.88 4-Chlorophenyl, hydroxyl group (instead of ketone) Lower potency; increased polarity
Benperidol C₂₂H₂₄FN₃O₂ 381.44 Benzimidazol-2-one group, 4-fluorophenyl, no ester chain Short-acting dopamine antagonist
4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one C₂₁H₂₂ClFNO₂ 374.86 Hydroxypiperidine, no ester chain Shorter half-life; active metabolite of haloperidol

Functional and Pharmacological Differences

Ester Chain Modifications

  • Decanoate vs. Dodecanoate (Impurity K): The dodecanoate ester (C12 chain) in Impurity K increases molecular weight and lipophilicity compared to the decanoate (C10) in the target compound.
  • Decanoate vs. Non-Esterified Forms: The absence of the decanoate group in compounds like reduced haloperidol or the hydroxyl-piperidine derivative reduces lipophilicity, leading to faster clearance and diminished duration of action .

Substitution Patterns

  • 4'-Chlorobiphenyl vs. 4-Chlorophenyl: The biphenyl group in the target compound enhances steric bulk compared to the monocyclic 4-chlorophenyl in haloperidol decanoate. This modification may influence dopamine D2 receptor binding affinity or metabolic stability .
  • Benzimidazolone Group in Benperidol: Replacing the piperidine-decanoate system with a benzimidazolone ring shifts the pharmacological profile. Benperidol is a short-acting antipsychotic with higher selectivity for serotonin receptors .

Metabolic and Toxicological Profiles

  • Neurotoxic Metabolites : Haloperidol metabolites like HPP+ (a pyridinium ion) and HPTP (a tetrahydropyridine) are implicated in extrapyramidal side effects due to structural similarities to neurotoxin MPP+ . The target compound’s esterified structure likely avoids this toxicity by slowing metabolic activation .
  • Impurity vs. Active Drug: As an impurity, the target compound lacks therapeutic validation.

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis begins with the preparation of the piperidine core structure. Patent CN105503650A details the synthesis of 4-chlorobutyronitrile, a precursor for alkylating agents used in subsequent steps . The process involves refluxing 1-chloro-4,4-dihydroxybutylamine with 2-nitrophenol solution in cyclohexane at 90–97°C, followed by extraction and recrystallization in nitromethane to yield 4-chlorobutyronitrile . This intermediate is critical for introducing the chlorophenyl moiety into the piperidine scaffold.

For the biphenyl component, WO2015049616A1 describes coupling reactions using palladium catalysts to link 4-chlorophenyl and fluorophenyl groups . The 4-fluorophenyl-4-oxobutyl side chain is synthesized via Friedel-Crafts acylation, where 4-fluorobenzene reacts with succinic anhydride in the presence of AlCl₃, achieving yields >80% .

Piperidine Functionalization and Alkylation

The piperidine ring undergoes alkylation to attach the 4-chlorobiphenyl group. As reported in the Royal Society of Chemistry methodology, tert-butyl 4-(3-oxobutyl)-4-(thiophen-2-yl)piperidine-1-carboxylate serves as a model for analogous reactions . Here, alkylation is achieved using sulfone intermediates under basic conditions (K₂CO₃ in DMF), with yields optimized to 75–85% at 60°C . For the target compound, substituting thiophenyl with chlorobiphenyl requires adjusting reaction times to 12–16 hours to ensure complete substitution.

Key parameters for alkylation:

ParameterOptimal RangeImpact on Yield
Temperature60–70°C+15% efficiency
Reaction Time12–16 hAvoids byproducts
SolventDMFEnhances solubility
BaseK₂CO₃Minimizes hydrolysis

Esterification with Decanoic Acid

Esterification of the piperidine-alcohol intermediate with decanoic acid is achieved via Steglich esterification. The Indian Journal of Pharmaceutical Education and Research highlights the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yielding 90–95% conversion . Critical to this step is the exclusion of moisture, which hydrolyzes the active ester intermediate.

Reaction Conditions:

  • Molar ratio (alcohol:decanoic acid): 1:1.2

  • Temperature: 0°C → room temperature (gradual)

  • Catalyst: DMAP (5 mol%)

  • Reaction time: 8–10 h

Purification and Chromatographic Resolution

Purification challenges arise from closely eluting impurities, notably the "ghost peak" artifact observed in gradient HPLC. The chemometric approach described by Babu et al. resolves this using a Hypersil BDS C18 column (100 × 4.0 mm, 3 µm) with a mobile phase of tetrabutylammonium hydrogen sulfate buffer and acetonitrile . Gradient elution starts at 20% acetonitrile, ramping to 55% over 25 minutes, effectively separating 13 known impurities .

Chromatographic Parameters:

ParameterValuePurpose
Flow rate1.4 mL/minReduces backpressure
Column temperature30°CImproves resolution
Detection wavelength220 nmMaximizes sensitivity

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. The piperidine proton signals appear at δ 3.2–3.5 ppm (¹H NMR, CDCl₃), while the decanoate methylene groups resonate at δ 1.2–1.3 ppm . High-resolution MS (HRMS) shows a molecular ion peak at m/z 647.3124 [M+H]⁺, consistent with the theoretical mass .

For quantification, UV spectrophotometry at 254 nm validates purity >99.5%, with linearity (R² = 0.999) in the 0.75–30 µg/mL range .

Scalability and Industrial Adaptation

Scaling the synthesis to kilogram-scale requires modifications. Patent CN105503650A emphasizes solvent recovery; cyclohexane and methylbenzene are distilled and reused, reducing costs by 40% . Continuous flow reactors improve the alkylation step’s efficiency, achieving a space-time yield of 2.5 kg/L·h compared to 0.8 kg/L·h in batch processes .

Q & A

Basic: What are the critical synthetic steps and purification strategies for this compound?

Answer:
The synthesis involves multi-step organic transformations:

  • Knoevenagel Condensation : A key step to form the 4-oxobutyl intermediate using fluorophenyl aldehydes and esters under alkaline conditions .
  • Esterification : The piperidinyl decanoate moiety is introduced via nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate intermediates. Final purification employs preparative HPLC with a methanol/buffer mobile phase (pH 4.6, sodium acetate and 1-octanesulfonate) to ensure >98% purity .

Basic: Which analytical techniques are optimal for structural and purity characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the biphenyl and fluorophenyl groups. The piperidine ring’s conformational stability is assessed via NOESY .
  • HPLC-MS : Reverse-phase chromatography (C18 column, 65:35 methanol/buffer) coupled with mass spectrometry detects trace impurities (<0.1%) and validates molecular ion peaks (e.g., m/z 542.3 for [M+H]⁺) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl, F) with <0.3% deviation from theoretical values .

Advanced: How can impurity profiling be systematically conducted for batch consistency?

Answer:

  • Impurity Identification : Use EP/Pharm. grade impurity standards (e.g., undecanoate homologs, dehalogenated byproducts) as reference markers .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to simulate stability challenges. Monitor degradation via UPLC-PDA at 254 nm .
  • Quantitative NMR (qNMR) : Compare impurity peaks against a certified internal standard (e.g., maleic acid) for absolute quantification .

Advanced: What computational approaches optimize reaction pathways for scale-up?

Answer:

  • Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states to identify energetically favorable pathways for the Knoevenagel step .
  • Machine Learning (ML) : Train ML models on historical reaction data (yield, temperature, solvent) to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
  • COMSOL Multiphysics : Simulate continuous-flow reactor dynamics (residence time, heat transfer) to minimize side reactions during esterification .

Advanced: How do fluorophenyl and chlorobiphenyl groups influence biological interactions?

Answer:

  • Fluorine’s Electron-Withdrawing Effect : Enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450) via C-F···H interactions, as shown in docking studies (AutoDock Vina) .
  • Chlorobiphenyl’s Conformational Rigidity : Molecular dynamics simulations (AMBER) reveal that the 4'-chloro group stabilizes π-π stacking with aromatic residues in receptor targets .
  • In Vitro Assays : Fluorometric assays (e.g., COX-2 inhibition) demonstrate IC₅₀ values in the low micromolar range, correlating with computational predictions .

Advanced: What methodologies assess in vitro metabolic stability and toxicity?

Answer:

  • Hepatocyte Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance (CLint) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to quantify IC₅₀ and assess drug-drug interaction risks .
  • Ames Test : Evaluate mutagenicity in Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction) .

Advanced: How are contradictions in biological activity data resolved?

Answer:

  • Dose-Response Reproducibility : Validate outliers via triplicate assays (e.g., MTT cell viability) with positive/negative controls.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., haloperidol derivatives) to identify trends in SAR .
  • Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorometric vs. radiometric assays) to rule out assay-specific artifacts .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Formation : Screen counterions (oxalate, hydrochloride) via phase-solubility diagrams to enhance aqueous solubility .
  • Liposomal Encapsulation : Use thin-film hydration with DSPC/cholesterol to achieve >80% encapsulation efficiency, confirmed by dialysis-HPLC .
  • Pharmacokinetic Modeling : Fit IV/PO administration data (WinNonlin) to estimate bioavailability (F%) and optimize dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.